N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Description

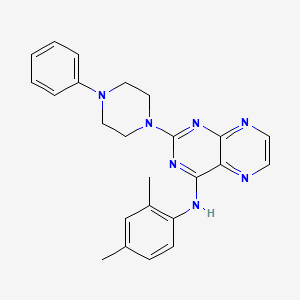

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a pteridine derivative characterized by a 2,4-diaminopteridine core substituted with a 4-phenylpiperazinyl group at position 2 and a 2,4-dimethylphenyl group at position 4 (Figure 1). Its molecular formula is C₂₄H₂₅N₇, with an average molecular mass of 411.513 g/mol and a monoisotopic mass of 411.217144 g/mol . This compound belongs to a class of molecules designed to target oxidative stress and inflammation, leveraging the pteridine scaffold’s ability to inhibit lipoxygenase (LOX) and scavenge free radicals .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7/c1-17-8-9-20(18(2)16-17)27-23-21-22(26-11-10-25-21)28-24(29-23)31-14-12-30(13-15-31)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZSGGKMVANMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Solvent : Amyl alcohol or dichloromethane.

- Temperature : 150°C for 72 hours in amyl alcohol.

- Stoichiometry : 3–5 equivalents of 4-phenylpiperazine relative to the pteridine intermediate.

- Workup : The reaction mixture is concentrated under reduced pressure, and the crude product is purified via silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from hexane-ethyl acetate.

This step yields 2-(4-phenylpiperazin-1-yl)-6-pyridin-4-ylpteridin-4-amine, which is subsequently functionalized at position 4.

Functionalization at Position 4: N-(2,5-Dimethylphenyl) Group Installation

The 4-amino group undergoes substitution to introduce the N-(2,5-dimethylphenyl) moiety. Two primary methods are documented:

Buchwald-Hartwig Amination

A palladium-catalyzed coupling reaction between 2-(4-phenylpiperazin-1-yl)pteridin-4-amine and 2,5-dimethylbromobenzene. Key parameters include:

Direct Nucleophilic Substitution

In this approach, a halogen atom (e.g., chlorine) at position 4 is displaced by 2,5-dimethylaniline under basic conditions:

- Base : Potassium carbonate or sodium hydride.

- Solvent : DMF or DMSO.

- Temperature : 80–100°C for 6–12 hours.

Both methods produce the target compound, though the Buchwald-Hartwig method offers better regioselectivity for complex aryl groups.

Purification and Characterization

Final purification typically involves:

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H25N7 | |

| Molecular Weight | 411.5 g/mol | |

| Melting Point | 328–330°C (dec.) | |

| CAS Number | 946349-49-1 |

Challenges and Optimizations

Regioselectivity

Competing reactions at positions 2 and 4 necessitate careful selection of protecting groups. For instance, temporary protection of the 4-amino group with acetyl or tert-butoxycarbonyl (Boc) ensures selective substitution at position 2.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions but may decompose heat-sensitive intermediates. Amyl alcohol, despite its high boiling point, minimizes side reactions in prolonged heating.

Scalability

Multi-gram syntheses require optimized reflux conditions and efficient catalyst recovery. Patent data suggest that Pd-based catalysts can be recycled up to three times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering protein conformation, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can be contextualized against related pteridine derivatives and piperazine-containing analogs. Key structural and functional differentiators are outlined below.

Structural Analogues

The 2,4-diaminopteridine core is critical for dual antioxidant and anti-inflammatory activity. Modifications at positions 2 and 4 influence potency, selectivity, and pharmacokinetics:

- Position 2 : Substitution with piperazine derivatives enhances lipophilicity and receptor binding. For example:

- This compound : Features a bulky 4-phenylpiperazinyl group, which may improve LOX inhibition due to aromatic π-π interactions .

- 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) : Substituted with a smaller 4-methylpiperazinyl group and a thiophen-2-ylmethyl moiety, this compound demonstrated 41% reduction in inflammation in a rat colitis model at 0.01 mmol/kg .

- Position 4 : Aryl groups (e.g., 2,4-dimethylphenyl vs. thiophen-2-ylmethyl) modulate solubility and tissue penetration.

Pharmacological Activity

Key Differentiators

- Lipoxygenase Inhibition : The target compound’s 4-phenylpiperazinyl group may enhance LOX binding compared to 18f’s 4-methylpiperazinyl group, though direct comparative IC₅₀ data are lacking .

- Anti-Inflammatory Efficacy : Compound 18f’s thiophen-2-ylmethyl group correlates with significant in vivo activity, suggesting that smaller substituents improve tissue penetration .

- Toxicity Profile : Pteridine derivatives in this class generally show low tissue damage at therapeutic doses (e.g., 0.01 mmol/kg) .

Research Findings and Mechanistic Insights

- Dual Antioxidant and Anti-Inflammatory Action: The 2,4-diaminopteridine core enables scavenging of reactive oxygen species (ROS) while inhibiting LOX, a key enzyme in inflammatory cascades .

- Structure-Activity Relationship (SAR) :

- Piperazine substituents at position 2 enhance LOX inhibition by interacting with the enzyme’s hydrophobic pocket.

- Bulky aryl groups at position 4 (e.g., 2,4-dimethylphenyl) may reduce metabolic degradation compared to alkyl chains .

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

1. Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Pteridine Core : The pteridine structure is synthesized through the condensation of pyrimidine and pyrazine derivatives.

- Introduction of Substituents : The dimethylphenyl and phenylpiperazine groups are introduced via nucleophilic substitution reactions.

- Final Product Isolation : The compound is purified through crystallization techniques to obtain a high-purity product.

2.1 Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit anticonvulsant properties. In studies involving animal models, these compounds demonstrated significant efficacy in reducing seizure activity.

| Compound | Dose (mg/kg) | Efficacy | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | High | |

| N-(3-trifluoromethyl)anilides | 300 | Moderate |

2.2 Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's therapy.

3.1 Multi-targeted Agents for Alzheimer's Disease

A study published in PubMed explored various piperazine derivatives, including those related to the compound , highlighting their potential as multi-targeted agents against Alzheimer's disease. The research focused on their ability to inhibit AChE and BChE and their neuroprotective properties.

3.2 Anticonvulsant Efficacy in Epilepsy Models

Another study evaluated the anticonvulsant efficacy of this compound analogs in various epilepsy models. The results indicated that certain derivatives significantly reduced seizure frequency and duration compared to control groups.

4.

This compound exhibits promising biological activities, particularly in the realms of anticonvulsant effects and neuroprotection. Its synthesis is well-established, and ongoing research continues to evaluate its therapeutic potential across various neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, and how can reaction parameters be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Condensation : Coupling pteridin-4-amine derivatives with 4-phenylpiperazine under reflux conditions (e.g., in ethanol or THF) .

- Substitution : Introducing the 2,4-dimethylphenyl group via nucleophilic aromatic substitution, often using palladium catalysts (e.g., Pd(OAc)₂) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Reaction yield improves with:

- Temperature control (70–80°C for condensation).

- Catalytic amounts of triethylamine to neutralize HCl byproducts .

Q. How is the structural integrity of the compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.6 ppm; piperazine N–CH₂ at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 425.23) .

- HPLC : Purity assessment using a C18 column (UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

- Case Example : Conflicting IC₅₀ values in enzyme inhibition assays may arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) affecting protonation states .

- Solubility : Use of DMSO (>0.1% v/v) may artificially enhance membrane permeability .

- Resolution :

- Normalize data using internal controls (e.g., reference inhibitors).

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme assays) .

Q. How can computational models predict the compound’s pharmacokinetic and receptor interaction profiles?

- Methodology :

- Molecular Docking : AutoDock Vina to simulate binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) .

- ADMET Prediction : SwissADME for logP (predicted ~3.2) and blood-brain barrier penetration (CNS MPO score >4) .

- Validation : Compare computational results with in vitro Caco-2 permeability assays .

Q. What crystallographic techniques elucidate the compound’s conformational stability?

- X-ray Diffraction : Single-crystal analysis reveals:

- Dihedral Angles : Between pteridine and phenylpiperazine rings (e.g., 12–15°), influencing π-π stacking .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.8–3.1 Å) stabilizing the amine-pteridine core .

- Applications : Correlate crystal packing with solubility (e.g., polymorph screening for formulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.